Methyl ((tetrahydrofuran-2-yl)methyl)glycinate
Description
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is a glycinate ester derivative featuring a tetrahydrofuran (THF) moiety attached to the glycine backbone. This compound combines the structural features of a heterocyclic ether (THF) and an amino acid ester, making it a versatile intermediate in organic synthesis and pharmaceutical research. The THF group may influence solubility, metabolic stability, and bioavailability compared to simpler glycinate derivatives .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(oxolan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3 |
InChI Key |
WKBRUTKHRZTWIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl ((tetrahydrofuran-2-yl)methyl)glycinate generally follows a two-step approach:
- Formation of a bromoacetate intermediate : This involves coupling a bromoacetyl derivative with the tetrahydrofuran-2-ylmethanol or a related precursor to form a bromoester intermediate.
- Nucleophilic substitution with methyl glycinate or methylamine derivatives : The bromoester undergoes substitution with methyl glycinate or methylamine to yield the target this compound.
This strategy is analogous to methods used in the synthesis of menthol glycinates, where a bromoacetyl bromide reacts with an alcohol to form a bromoester, which then undergoes nucleophilic substitution with amines to form glycinates.
Step 1: Preparation of the Bromoester Intermediate
- Reagents : Typically, bromoacetyl bromide or bromoacetyl chloride is used as the acylating agent.
- Substrate : Tetrahydrofuran-2-ylmethanol (or its stereoisomer) acts as the nucleophile.
- Conditions : The reaction is performed in an aprotic solvent such as dichloromethane (DCM) at low temperature (0°C to room temperature).
- Base : Anhydrous sodium carbonate or triethylamine is added to neutralize the generated acid and drive the reaction forward.
- Workup : The reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure.
- Purification : The bromoester intermediate is often sufficiently pure for the next step without further purification, but vacuum distillation can be used if needed.
This step typically proceeds quantitatively within 3 hours, yielding a reactive bromoester intermediate ready for nucleophilic substitution.
Step 2: Nucleophilic Substitution to Form this compound
- Nucleophile : Methyl glycinate or methylamine derivatives dissolved in tetrahydrofuran (THF) or ethyl acetate (EtOAc).
- Conditions : The bromoester is reacted with the amine nucleophile in the presence of sodium hydroxide (NaOH) and anhydrous sodium sulfate (Na2SO4) to facilitate substitution.
- Reaction Time : Typically 6 hours at ambient temperature or until gas chromatography (GC) confirms complete conversion.
- Workup : The reaction mixture is filtered to remove solids, and the solvent is removed under reduced pressure.
- Purification : Vacuum distillation is employed to isolate the pure this compound as a clear oil or crystalline solid.
This substitution reaction generally provides good to excellent yields (80–90%) and avoids aqueous extraction steps, simplifying the procedure.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents / Conditions | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Tetrahydrofuran-2-ylmethanol + Bromoacetyl bromide + Na2CO3 | DCM | 3 hours | ~Quantitative | No purification usually needed; vacuum distillation optional |
| 2 | Bromoester + Methylamine or methyl glycinate + NaOH + Na2SO4 | EtOAc or THF | 6 hours | 80–90 | Vacuum distillation for purification; no aqueous extraction required |
Additional Notes on Mechanistic and Practical Aspects
- The nucleophilic substitution likely proceeds via an S_N2 mechanism due to the primary nature of the bromoester carbon, favoring inversion of configuration if the substrate is chiral.
- The presence of sodium hydroxide ensures deprotonation of the amine nucleophile, increasing its nucleophilicity.
- Anhydrous sodium sulfate acts as a drying agent, removing trace water that could hydrolyze the bromoester.
- The choice of solvent (EtOAc or THF) balances solubility and reaction kinetics.
- Careful control of reaction temperature and time is essential to maximize yield and minimize side reactions such as elimination or hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- THF-containing compounds (e.g., tetrahydrofurfuryl acrylate) exhibit enhanced solubility in non-polar media due to the THF ring, which may extend to the target compound .
- Simpler esters (e.g., methyl 2-hydroxyacetate) lack complex substituents, limiting their utility to basic industrial applications .
Biological Activity
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with glycine methyl esters. The process can be optimized for yield and purity through various organic synthesis techniques, including:
- Refluxing in organic solvents
- Column chromatography for purification
- Nuclear Magnetic Resonance (NMR) for structural confirmation
Biological Activity Overview
This compound exhibits several biological activities, which can be categorized as follows:
- Antimicrobial Activity
- Cytotoxicity
- Cooling Sensation
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress through ROS generation can trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition : Glycine derivatives can inhibit specific enzymes involved in cellular metabolism, impacting cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Q. Critical parameters :
- Solvent choice (DCM vs. acetonitrile affects reaction rate).
- Moisture-sensitive steps require inert atmosphere (N₂/Ar).
Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?
Answer:
A multi-technique approach ensures accuracy:
- NMR :
- ¹H NMR : Look for peaks at δ 3.6–3.8 ppm (THF methylene protons) and δ 3.2–3.4 ppm (glycinate methyl ester) .
- ¹³C NMR : Confirm ester carbonyl at ~170 ppm and THF carbons at 25–70 ppm .
- LC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Expected [M+H]⁺ = 202.1 m/z (calc.) .
- Residual solvents : GC-MS with a DB-5 column detects 2-MTHF (PDE limit: 7.4 mg/day per ICH guidelines) .
Advanced: How can conflicting solubility data in aqueous vs. organic solvents be resolved during formulation studies?
Answer:
Contradictions arise from:
- Temperature-dependent solubility : 2-MTHF (a structural analog) shows inverse water solubility with rising temperature .
- Methodological adjustments :
Table 1 : Solubility Profile (Experimental vs. Predicted)
| Solvent | Experimental (mg/mL) | HSP Prediction |
|---|---|---|
| Water | 12.3 ± 1.5 | 10.8 |
| THF | >500 | >500 |
| Ethanol | 245 ± 20 | 230 |
Advanced: What strategies mitigate genotoxicity risks during scale-up synthesis?
Answer:
Despite 2-MTHF’s low genotoxicity (Ames test negative) , residual alkylating agents (e.g., methyl bromide) require control:
- In-process monitoring : Use UPLC-MS to detect bromide residuals (<10 ppm).
- Alternative reagents : Replace methyl bromide with (tetrahydrofuran-2-yl)methyl tosylate, reducing side-product formation .
- PDE compliance : Ensure solvent residues comply with ICH Q3C limits (e.g., 2-MTHF PDE = 7.4 mg/day) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases).
- Input: Optimize 3D structure with Gaussian09 (B3LYP/6-31G* basis set) .
- Output: Binding affinity (ΔG) < −6 kcal/mol suggests strong inhibition.
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Advanced: What experimental designs address discrepancies in reported bioactivity data?
Answer:
Variability in IC₅₀ values may stem from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr).
- Control normalization : Use Z’-factor >0.5 to validate high-throughput screening .
- Meta-analysis : Pool data from >3 independent studies; apply ANOVA with post-hoc Tukey test (p < 0.05) .
Advanced: How to optimize storage stability for long-term biochemical assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
